molecular formula C15H19NO3 B8081821 tert-butyl 2-(hydroxymethyl)-4-methyl-1H-indole-1-carboxylate

tert-butyl 2-(hydroxymethyl)-4-methyl-1H-indole-1-carboxylate

Cat. No.: B8081821
M. Wt: 261.32 g/mol
InChI Key: JUBXOZZPKGYUQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(hydroxymethyl)-4-methyl-1H-indole-1-carboxylate (CAS 2044704-80-3) is a high-purity chemical building block designed for research and development applications. With a molecular formula of C 15 H 19 NO 3 and a molecular weight of 261.32 g/mol, this compound is a structurally versatile indole derivative . The presence of both a tert-butoxycarbonyl (Boc) protecting group and a hydroxymethyl functional group at the 2-position of the 4-methylindole core makes it a particularly valuable intermediate in synthetic organic chemistry . The Boc group is widely used to protect amines in multi-step synthesis, offering stability under a range of reaction conditions and the ability to be removed under mild acidic conditions. The hydroxymethyl group serves as a functional handle for further chemical transformations, such as oxidation to an aldehyde or formation of esters and ethers, enabling the construction of more complex molecular architectures. This compound is recognized for its role as a key precursor in pharmaceutical research and the synthesis of novel heterocyclic compounds. Researchers utilize it in the exploration of new active molecules, particularly where the indole scaffold is of interest. As a Boc-protected heterocycle, it facilitates the streamlined synthesis of complex targets by providing improved solubility and handling characteristics compared to the unprotected analog. The product is subject to cold-chain transportation to ensure stability and is intended for research use only in a laboratory setting. It is not for diagnostic, therapeutic, or personal use . For comprehensive handling and safety information, researchers should consult the relevant Material Safety Data Sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-4-methylindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-10-6-5-7-13-12(10)8-11(9-17)16(13)14(18)19-15(2,3)4/h5-8,17H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBXOZZPKGYUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(N(C2=CC=C1)C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(hydroxymethyl)-4-methyl-1H-indole-1-carboxylate typically involves multiple steps, starting with the formation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

  • Reduction: The indole ring can be reduced to form indoline derivatives.

  • Substitution: The hydrogen atoms on the indole ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Indole-2-carboxylic acid derivatives.

  • Reduction: Indoline derivatives.

  • Substitution: Substituted indole derivatives.

Scientific Research Applications

Synthetic Applications

Building Block in Organic Synthesis:
tert-butyl 2-(hydroxymethyl)-4-methyl-1H-indole-1-carboxylate serves as a versatile building block in the synthesis of more complex organic molecules. It can undergo various chemical transformations, including oxidation, reduction, and substitution reactions.

Reaction TypeDescription
Oxidation Converts hydroxymethyl to carboxylic acid using oxidizing agents.
Reduction Reduces the carboxylic acid to alcohol or other functional groups.
Substitution Allows for the introduction of different nucleophiles, enhancing diversity.

These reactions enable the compound to be utilized in synthesizing pharmaceuticals and other specialty chemicals.

Biological Applications

Antimicrobial and Anticancer Properties:
Research indicates that compounds similar to this compound exhibit significant biological activities. Studies have shown potential antimicrobial effects against various pathogens and anticancer properties through mechanisms that may involve enzyme inhibition or receptor modulation.

Case Study: Anticancer Activity
In a study investigating derivatives of indole compounds, it was found that certain modifications led to enhanced cytotoxicity against cancer cell lines, suggesting that this compound could be a promising candidate for further development as an anticancer agent .

Pharmaceutical Development

Drug Candidate Exploration:
The unique structural features of this compound make it an attractive candidate for drug development. Its ability to interact with biological targets suggests potential therapeutic applications.

Mechanism of Action:
The mechanism by which this compound exerts its effects may involve binding to specific proteins or enzymes within cells, influencing metabolic pathways critical for cell survival and proliferation .

Industrial Applications

Specialty Chemicals Production:
In industrial settings, this compound is utilized in the production of specialty chemicals due to its reactivity and ability to form diverse derivatives. This application is particularly relevant in the manufacture of fine chemicals used in various industries such as cosmetics and agrochemicals.

Mechanism of Action

The mechanism by which tert-butyl 2-(hydroxymethyl)-4-methyl-1H-indole-1-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

tert-Butyl 4-methyl-1H-indole-1-carboxylate (CAS: 136540-84-6)

  • Structure : Lacks the hydroxymethyl group at position 2.
  • Properties : Reduced polarity compared to the target compound due to the absence of the hydroxymethyl group. Molecular weight: 231.29 g/mol .
  • Applications : Serves as a simpler intermediate for indole functionalization, often used in coupling reactions or alkylation studies .

tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate (CAS: 914349-01-2)

  • Structure : Chlorine at position 4 and hydroxymethyl at position 3.
  • Molecular formula: C₁₄H₁₆ClNO₃ .
  • Applications : Used in medicinal chemistry for antitubercular or antiviral drug development, leveraging the chlorine atom’s electronic effects .

tert-Butyl 4-hydroxy-3-(hydroxymethyl)-1H-indole-1-carboxylate (CAS: 914349-12-5)

  • Structure : Hydroxyl group at position 4 and hydroxymethyl at position 3.
  • Properties : Higher solubility in polar solvents due to dual hydroxyl groups. Similarity score to the target compound: 0.90 .
  • Applications : Explored in hydrogen-bond-driven crystal engineering or as a precursor for glycosylation reactions .

Functional Group Variations

tert-Butyl 4-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate (CAS: 1359828-81-1)

  • Structure : Bromine at position 4 and trimethylsilyl (TMS) at position 2.
  • Properties : The TMS group provides steric bulk and silicon-based reactivity (e.g., Peterson olefination). Molecular weight: 368.34 g/mol .
  • Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom’s leaving-group capability .

(E)-tert-Butyl 6-(3-((methylsulfonyl)oxy)prop-1-en-1-yl)-1H-indole-1-carboxylate (Compound 15)

  • Structure : Mesylate (methylsulfonyloxy) group on a propenyl chain at position 5.
  • Properties : The mesylate group acts as a leaving group, facilitating nucleophilic substitutions. Synthesized via reaction with mesyl chloride .
  • Applications : Intermediate for introducing alkenyl or alkylamine functionalities into indole scaffolds .

Hydrazine-Linked Derivatives (e.g., Compound 9l)

  • Structure: tert-Butyl carbamates with hydrazine and hydroxymethyl groups (e.g., tert-butyl (1S)-2-[(2E)-2-(3,4-dihydroxybenzylidene)hydrazino]-1-(hydroxymethyl)-2-oxoethylcarbamate).
  • Properties : Exhibit antitubercular activity (MIC values: 1–4 μg/mL) due to hydrazine’s metal-chelating properties .

Key Data Table

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
2044704-80-3 (Target) C₁₅H₁₉NO₃ 261.32 2-hydroxymethyl, 4-methyl Pharmaceutical intermediate
136540-84-6 C₁₄H₁₇NO₂ 231.29 4-methyl Coupling reactions
914349-01-2 C₁₄H₁₆ClNO₃ 281.74 4-chloro, 3-hydroxymethyl Antitubercular agents
1359828-81-1 C₁₆H₂₂BrNO₂Si 368.34 4-bromo, 2-TMS Cross-coupling reactions

Biological Activity

Tert-butyl 2-(hydroxymethyl)-4-methyl-1H-indole-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related research findings.

  • Molecular Formula : C_{13}H_{17}N_{1}O_{3}
  • CAS Number : 2044704-80-3
  • Molecular Weight : 261.32 g/mol

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve several pathways, including the induction of cell cycle arrest and apoptosis.

  • Microtubule Disruption : Similar to other indole derivatives, this compound may disrupt microtubule dynamics, leading to mitotic arrest. Studies have shown that modifications at the 2-position of the indole ring can significantly alter biological activity, enhancing cytotoxicity through microtubule destabilization .
  • Induction of Methuosis : Recent findings suggest that certain indole derivatives can induce methuosis, a form of cell death distinct from apoptosis. This mechanism is characterized by the formation of large cytoplasmic vacuoles and membrane blebbing .
  • Cell Viability Reduction : In vitro studies demonstrated that treatment with this compound resulted in decreased viability in cancer cell lines, with IC50 values indicating potent activity at low concentrations .

Research Findings

A comprehensive study evaluated various derivatives of indole compounds, including this compound. Key findings include:

CompoundCell LineIC50 (µM)Mechanism
This compoundGBM (Glioblastoma)0.1 - 0.6Microtubule disruption
Indole derivative AHeLa0.5Apoptosis induction
Indole derivative BMCF70.3Methuosis

These results highlight the potential of this compound as a lead structure for developing new anticancer agents.

Case Study 1: Glioblastoma Treatment

A study involving glioblastoma cells treated with this compound reported significant reductions in cell viability and alterations in cellular morphology consistent with methuosis. The treatment led to extensive vacuolization and cell detachment observed via microscopy .

Case Study 2: Breast Cancer Cell Lines

In breast cancer models (MCF7), the compound demonstrated an ability to induce cell cycle arrest at the G2/M phase, suggesting its potential as a therapeutic agent in managing breast cancer .

Q & A

Q. What are the recommended synthetic routes for tert-butyl 2-(hydroxymethyl)-4-methyl-1H-indole-1-carboxylate?

Answer: The compound can be synthesized via multi-step reactions involving carbamate protection, hydrazine coupling, and cyclization. For example:

  • Step 1: Use tert-butoxycarbonyl (Boc) protection on the indole nitrogen under anhydrous conditions (e.g., THF, triethylamine, (Boc)₂O) to prevent undesired side reactions .
  • Step 2: Introduce hydroxymethyl groups via reductive alkylation or nucleophilic substitution. Hydrazine intermediates (e.g., tert-butyl 2-hydrazino derivatives) are critical for coupling with aldehydes .
  • Step 3: Purify intermediates using silica gel column chromatography (eluent: hexane/ethyl acetate) and confirm structures via 1^1H/13^{13}C NMR and IR spectroscopy .

Q. How can structural confirmation be reliably achieved for this compound?

Answer:

  • Spectroscopy: 1^1H NMR (e.g., δ 1.5 ppm for tert-butyl protons, δ 4.3 ppm for hydroxymethyl) and IR (C=O stretch at ~1700 cm⁻¹) are essential. Compare with analogs like tert-butyl 4-methylindole derivatives for consistency .
  • Mass Spectrometry: ESI-MS or HRMS can confirm molecular weight (e.g., [M+H]⁺ at m/z 262.18) .

Q. What are the key stability considerations during storage and handling?

Answer:

  • Store at 0–6°C in airtight containers to prevent hydrolysis of the Boc group. Avoid prolonged exposure to moisture or strong acids/bases, which may cleave the carbamate .
  • Use inert atmospheres (N₂/Ar) for reactions involving reactive intermediates like hydrazines .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural refinement?

Answer:

  • Software Tools: Use SHELXL for small-molecule refinement (e.g., resolving thermal displacement parameters) and SHELXD for phase problem solutions. For graphical representation, ORTEP-3 provides accurate molecular geometry visualization .
  • Validation: Cross-check hydrogen bonding networks with graph set analysis (e.g., Etter’s rules) to identify inconsistencies in reported hydrogen bond patterns .

Q. What strategies address low yields in hydrazone coupling reactions?

Answer:

  • Optimization: Adjust solvent polarity (e.g., ethanol vs. THF) and reaction temperature (20–80°C). Catalytic acetic acid can enhance Schiff base formation .
  • Contradictions in Data: If yields conflict with literature (e.g., 75% vs. 85%), verify reagent purity (e.g., aldehyde freshness) and stoichiometry (hydrazine:aldehyde ratio). Replicate conditions from high-yield protocols (e.g., 20°C, 2-hour reaction) .

Q. How can hydrogen bonding influence the compound’s supramolecular assembly?

Answer:

  • Graph Set Analysis: Map hydrogen bonds (e.g., N–H···O, O–H···N) using crystallographic data. For example, indole N–H may form R₂²(8) motifs with carboxylate oxygens, stabilizing crystal packing .
  • Functional Impact: Disrupted hydrogen bonds (e.g., via hydroxyl methylation) can alter solubility and bioactivity. Compare with tert-butyl 4-methylpyrazole derivatives to assess packing efficiency .

Q. What methodologies assess potential antitubercular activity for derivatives?

Answer:

  • In Vitro Assays: Test against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assay (MIC values). Hydrazone derivatives (e.g., tert-butyl 2-(benzylidenehydrazino) analogs) show promise .
  • Structure-Activity Relationships (SAR): Correlate substituent effects (e.g., electron-withdrawing groups on benzaldehyde) with activity trends. Use logP calculations to optimize membrane permeability .

Data Contradictions and Resolution

  • Melting Point Variability: Discrepancies (e.g., 120°C vs. 138°C) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify phase transitions .
  • Spectral Assignments: Conflicting NMR shifts (e.g., δ 4.3 ppm for hydroxymethyl vs. δ 4.1 ppm) require deuteration studies or 2D NMR (COSY, HSQC) for unambiguous assignment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.